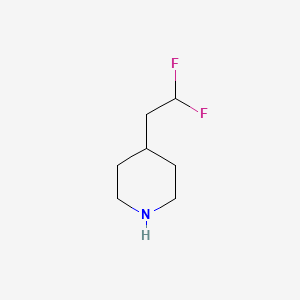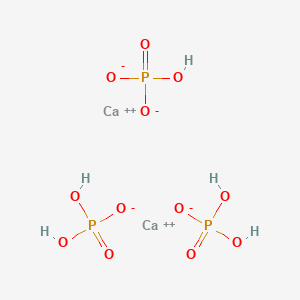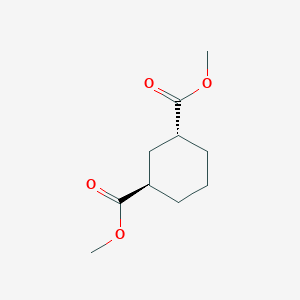
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is a synthetic peptide compound with the chemical formula C13H23ClN4O5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine, alanine, and glycine are protected using suitable protecting groups.
Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain.
Chloroacetylation: The peptide is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Wirkmechanismus
The mechanism of action of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetyl-N-hydroxyleucyl-alanyl-glycine: Similar structure but lacks the amide group.
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide derivatives: Various derivatives with different substituents on the peptide chain.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of the chloroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C13H23ClN4O5 |
|---|---|
Molekulargewicht |
350.80 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-2-[(2-chloroacetyl)-hydroxyamino]-4-methylpentanamide |
InChI |
InChI=1S/C13H23ClN4O5/c1-7(2)4-9(18(23)11(20)5-14)13(22)17-8(3)12(21)16-6-10(15)19/h7-9,23H,4-6H2,1-3H3,(H2,15,19)(H,16,21)(H,17,22)/t8-,9-/m0/s1 |
InChI-Schlüssel |
JUPVJAYGNZSPGV-IUCAKERBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC(C)C)N(C(=O)CCl)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)N(C(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


![(1R,4R)-rel-tert-butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate hcl](/img/structure/B12282460.png)


